molecular formula C21H23N3O2 B2483736 N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide CAS No. 1396880-40-2

N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide

Cat. No.: B2483736
CAS No.: 1396880-40-2
M. Wt: 349.434
InChI Key: KXFCLBAGVPLYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O2 and its molecular weight is 349.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition

One significant area of research involving similar benzamide derivatives is their role as histone deacetylase (HDAC) inhibitors. For example, the compound MGCD0103, a benzamide derivative, has shown promise as an orally active, isotype-selective HDAC inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing several anticancer activities, such as histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. This compound has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Biological Activity of Benzamide Derivatives

Another study synthesized different substituted benzamides to explore their potential biological applications. These compounds were evaluated for their ability to inhibit human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showing that benzamide derivatives have the potential to bind nucleotide protein targets. This indicates a considerable interest in further applications of these compounds in medicinal chemistry (Saeed et al., 2015).

Anticonvulsant Activity

The anticonvulsant activity of benzamide analogues is also a significant area of investigation. A group of amides and amines related to 4-amino-N-(1-phenylethyl)benzamide was prepared to study the relationship between structure and anticonvulsant activity. It was found that specific modifications in the benzamide structure could increase anticonvulsant potency and toxicity, suggesting that careful structural adjustments can optimize their therapeutic profiles (Clark & Davenport, 1987).

Synthesis and Chemical Analysis

Research on benzamides also extends to their synthesis and structural analysis. Efficient procedures for synthesizing various N-(1-alkylamino-2,2-dichloroethyl)benzamides have been reported, which are of special interest as intermediates to access new heterocyclic series. These compounds offer insights into the versatile chemical properties and applications of benzamide derivatives in synthetic chemistry (Guirado et al., 2002).

Properties

IUPAC Name

N-[2-[4-[benzyl(methyl)amino]but-2-ynylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-24(17-18-10-4-2-5-11-18)15-9-8-14-22-20(25)16-23-21(26)19-12-6-3-7-13-19/h2-7,10-13H,14-17H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFCLBAGVPLYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)CNC(=O)C1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.